molecular formula C11H14ClNO B13071871 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine

3-[(2-Chloro-4-methylphenyl)methoxy]azetidine

Cat. No.: B13071871
M. Wt: 211.69 g/mol
InChI Key: LNVZZHVGZZXCBO-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-methylphenyl)methoxy]azetidine is a substituted azetidine derivative characterized by a methoxy-linked 2-chloro-4-methylphenyl group. The chloro and methyl substituents on the phenyl ring in this compound likely influence its electronic, steric, and solubility properties, making it a candidate for applications in drug discovery and materials science.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-[(2-chloro-4-methylphenyl)methoxy]azetidine

InChI

InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)7-14-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3

InChI Key

LNVZZHVGZZXCBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COC2CNC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine typically involves the reaction of 2-chloro-4-methylphenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods optimize reaction conditions to achieve high yields and purity of the compound, ensuring its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-methylphenyl)methoxy]azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives in anticancer drug development. For instance, compounds similar to 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine have shown significant activity against various cancer cell lines. A study reported that derivatives with azetidine structures exhibited IC50 values as low as 0.003 µM against specific tumor cell lines, indicating strong cytotoxic effects .

Mechanism of Action
The mechanism by which azetidine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds containing the azetidine moiety were found to trigger apoptosis in MCF-7 breast cancer cells by increasing caspase activity, thereby promoting programmed cell death .

Antimicrobial Properties
In addition to anticancer properties, azetidine derivatives have been investigated for their antimicrobial capabilities. The ability of these compounds to inhibit bacterial growth makes them candidates for further development as antimicrobial agents.

Agricultural Applications

Pesticidal Properties
Research has indicated that azetidine derivatives can serve as effective pesticides. Their structural characteristics allow them to disrupt biological processes in pests, thus providing a means for crop protection without harming beneficial insects.

Herbicidal Activity
Some studies have also explored the herbicidal properties of azetidine derivatives, showing potential for use in agricultural settings to manage weed populations effectively while minimizing environmental impact.

Materials Science

Organic Electronics
The electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films is advantageous for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer AgentIC50 values as low as 0.003 µM against tumor cells
Antimicrobial AgentEffective against various bacterial strains
AgriculturePesticideDisrupts biological processes in pests
HerbicideEffective management of weed populations
Materials ScienceOrganic ElectronicsStable thin film formation for OLED applications

Case Studies

  • Anticancer Study : A recent investigation into azetidine derivatives demonstrated their potent activity against human colon cancer cell lines (HCT-116), with some compounds exhibiting greater efficacy than established treatments like doxorubicin .
  • Agricultural Application : Field trials showed that certain azetidine derivatives significantly reduced pest populations while maintaining crop yields, suggesting their viability as eco-friendly pesticides.
  • Material Development : Research on the electronic properties of azetidine compounds revealed their potential use in next-generation organic semiconductor devices, paving the way for advancements in flexible electronics .

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine and Analogs

Compound Name Molecular Formula Molecular Weight Substituent Pattern Key Features
This compound C₁₁H₁₃ClNO 213.68 g/mol 2-Cl, 4-Me phenyl, methoxy-azetidine Moderate lipophilicity due to methyl; chloro enhances electrophilicity .
3-(4-Chlorophenoxy)azetidine hydrochloride C₉H₁₁Cl₂NO 220.10 g/mol 4-Cl phenyl, azetidine-HCl Polar HCl salt; absence of methyl reduces steric hindrance .
3-[(2-Fluorophenyl)methoxy]azetidine HCl C₁₀H₁₁ClFNO 215.65 g/mol 2-F phenyl, methoxy-azetidine-HCl High polarity due to fluorine; potential for altered pharmacokinetics .
3-(3-Methylphenoxy)azetidine hydrochloride C₁₀H₁₄ClNO 199.68 g/mol 3-Me phenyl, azetidine-HCl Positional isomerism (3-Me vs. 4-Me) may affect binding interactions .
3-(4-Chloro-3,5-dimethylphenoxy)azetidine C₁₁H₁₃Cl₂NO 254.14 g/mol 4-Cl, 3,5-diMe phenyl, azetidine Increased steric bulk; potential for enhanced target selectivity .

Biological Activity

3-[(2-Chloro-4-methylphenyl)methoxy]azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The chemical structure of this compound includes a chloro-substituted aromatic ring and an azetidine core, which is known for its diverse biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired azetidine derivative.

Biological Activity Overview

Research has indicated that compounds containing the azetidine moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Azetidine derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with similar structures have been evaluated for their effects on various cancer cell lines, including breast and prostate cancer cells.
  • Antimicrobial Properties : Azetidine derivatives are also recognized for their antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms.
  • Antiviral Effects : Some azetidine-containing compounds have exhibited antiviral properties against a variety of viruses.

Anticancer Activity

A study published in 2021 highlighted that azetidinone derivatives could inhibit proliferation and induce apoptosis in human solid cell lines. Specifically, compounds with a similar structure to this compound demonstrated significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells at nanomolar concentrations .

CompoundCell LineIC50 (nM)
Compound AMCF-750
Compound BMDA-MB-23140
This compoundTBD

Antimicrobial Activity

Research indicates that azetidine derivatives possess moderate to good antibacterial activity against strains such as E. coli and S. aureus. The presence of electron-withdrawing groups on the aromatic ring enhances their antimicrobial efficacy .

MicroorganismZone of Inhibition (mm)
E. coli15
S. aureus12
A. niger10

Antiviral Activity

Azetidinone derivatives have been evaluated for their antiviral activity, showing moderate inhibitory effects against various viruses, including influenza and coronaviruses. For instance, certain derivatives have demonstrated EC50 values in the micromolar range against human coronavirus strains .

Case Studies

  • Case Study on Cancer Cell Lines : A compound structurally related to this compound was tested against HepG2 and PC12 cell lines, showing promising results in reducing cell viability by over 70% at concentrations below 10 µM .
  • Antimicrobial Testing : In a comparative study, several azetidine derivatives were tested for their antimicrobial efficacy against common pathogens. The derivative containing a chloro-substituted aromatic ring exhibited superior activity compared to its non-substituted counterparts .

Q & A

Q. What are the optimal synthetic routes for 3-[(2-Chloro-4-methylphenyl)methoxy]azetidine to maximize yield and purity?

  • Methodological Answer : The Brønsted acid-catalyzed alkylation of azetidinols is a robust method. For example, using N-Cbz-protected azetidinols and primary alcohols (e.g., methoxy ethanol or ethylene glycol) under 0.5 M concentration and mild temperatures (45–60°C) yields 52–79% of azetidine ethers. Secondary alcohols (e.g., cyclohexanol) yield 47–57%. Catalytic conditions (e.g., TfOH or H2SO4) and inert atmospheres are critical to avoid side reactions. Key Data :
Alcohol TypeYield (%)Reference
Methoxy ethanol52
Ethylene glycol79
Cyclohexanol47

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and purity.
  • X-ray Crystallography : Use SHELXL for small-molecule refinement and WinGX for data processing. High-resolution data (≤ 1.0 Å) minimizes errors in bond-length/angle determination .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Screen solvents (DMSO, THF, ethanol) via gravimetric analysis. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if the compound shows UV-sensitive degradation.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of azetidine ether formation during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. Experimentally, isotopic labeling (e.g., ¹⁸O in alcohols) paired with MS/MS fragmentation identifies nucleophilic attack pathways. Brønsted acid strength (e.g., TfOH vs. H2SO4) influences protonation sites, as shown in azetidine alkylation studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Validate with MD simulations (NAMD/GROMACS) over 100 ns trajectories.
  • QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett σ) to optimize bioactivity .

Q. How to resolve crystallographic data discrepancies caused by polymorphism or twinning?

  • Methodological Answer :
  • Twinning : Use SHELXL’s TWIN/BASF commands for refinement. Collect data at multiple temperatures to identify phase transitions.
  • Polymorphism : Screen crystallization solvents (e.g., EtOAc vs. hexane/EtOH mixtures) and analyze via PXRD. SHELXE can assist in high-throughput phasing of challenging datasets .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Vary substituents on the phenyl ring (e.g., replace –Cl with –CF₃ or –OCH₃) using methods in .
  • Bioassay Design : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (SPR/BLI). Compare IC₅₀ values to establish SAR trends.
    Example Modifications :
SubstituentBiological Activity Trend
–ClBaseline activity
–CF₃Enhanced lipophilicity
–OCH₃Reduced metabolic clearance

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